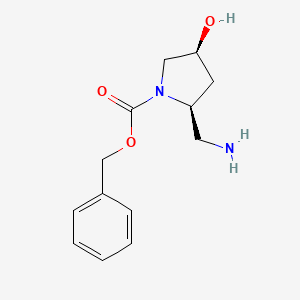

(2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

Übersicht

Beschreibung

(2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol. This compound is known for its unique structure, which includes a pyrrolidine ring substituted with an aminomethyl group and a hydroxyl group, making it a versatile molecule in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Functional Groups: The aminomethyl and hydroxyl groups are introduced through selective functionalization reactions.

Benzyl Protection: The carboxylate group is protected using a benzyl group to prevent unwanted reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis in a cGMP (current Good Manufacturing Practice) facility, ensuring high purity and quality. The process includes:

Batch Production: Utilizing reactors to carry out the synthesis in controlled conditions.

Purification: Employing techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

Quality Control: Implementing rigorous quality assurance protocols to ensure consistency and compliance with regulatory standards.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The aminomethyl group can be reduced to form an amine.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution, are used.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary or secondary amine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

(2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is utilized in several scientific research fields:

Chemistry: Used as a building block in organic synthesis and catalysis.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including drug discovery and development.

Industry: Employed in the synthesis of complex molecules and materials.

Wirkmechanismus

The mechanism of action of (2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2R,4R)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate: An isomer with different stereochemistry.

Phenylmethyl (2S,4S)-2-(aminomethyl)-4-hydroxy-1-pyrrolidinecarboxylate: A compound with a similar structure but different functional groups.

Uniqueness

(2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can result in different biological activities and properties compared to its isomers and structurally similar compounds .

Biologische Aktivität

(2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is a pyrrolidine derivative notable for its unique stereochemistry and functional groups, which include a benzyl group, an aminomethyl group, and a hydroxyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in cancer therapy by regulating gene expression.

- Molecular Formula : C13H18N2O3

- Molar Mass : 250.29 g/mol

- Density : 1.252 g/cm³ (predicted)

- pKa : 14.59 (predicted)

Histone Deacetylase Inhibition

Research indicates that compounds structurally similar to This compound exhibit significant HDAC inhibitory activity. For instance, related pyrrolidine derivatives have been shown to inhibit HDACs effectively, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes. This mechanism is vital in cancer treatment as it can induce cell cycle arrest and apoptosis in cancer cells .

The biological activity of this compound likely stems from its ability to interact with the zinc-binding site of HDACs, similar to other hydroxamic acid derivatives. The structural features of This compound suggest that it may also interact with various enzymes and receptors involved in metabolic pathways .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Benzyl 3,4-dihydroxybutanoate | Hydroxy groups on a butanoate chain | Exhibits good HDAC activity |

| N-benzyl-2-nitromethylene-pyrrolidine | Contains nitromethylene functionality | Potential for further reduction reactions |

| (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid | Different stereochemistry | Variations in biological activity due to stereochemistry |

The table above highlights the unique properties of This compound compared to other related compounds. Its specific stereochemistry and combination of functional groups may confer distinct biological activities.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit cytostatic effects on various cancer cell lines. For example, one study reported that a related compound showed potent activity against human prostate cancer cells, comparable to established HDAC inhibitors like trichostatin A .

In Vivo Applications

Animal models have also been utilized to evaluate the therapeutic potential of these compounds. In murine xenograft models, certain derivatives demonstrated significant tumor growth inhibition and improved survival rates, indicating their potential as effective anticancer agents .

Eigenschaften

IUPAC Name |

benzyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-7-11-6-12(16)8-15(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHHDBAFXYRWDK-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1CN)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1CN)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676901 | |

| Record name | Benzyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229421-27-5 | |

| Record name | Benzyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.